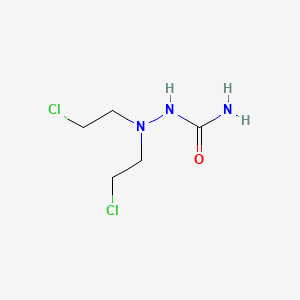
Semicarbazide, 1,1-bis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 1,1-bis(2-chloroethyl)-, is a chemical compound that belongs to the class of semicarbazides. It is a derivative of urea and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-, typically involves the reaction of semicarbazide hydrochloride with N,N-bis(2-chloroethyl)amino benzaldehyde in ethanol. The mixture is stirred for about an hour until fully dissolved, and a few drops of concentrated hydrochloric acid are added to facilitate the reaction . This method allows for the preparation of the compound in good yield and purity.
Análisis De Reacciones Químicas
Semicarbazide, 1,1-bis(2-chloroethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrazine, isocyanates, and carbamates . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Semicarbazide, 1,1-bis(2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-, involves its interaction with molecular targets and pathways in the body. As an alkylating agent, it can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy .
Comparación Con Compuestos Similares
Semicarbazide, 1,1-bis(2-chloroethyl)-, can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Semicarbazide: A simpler derivative of urea, used in the synthesis of pharmaceuticals and as a detection reagent in thin-layer chromatography.
The uniqueness of semicarbazide, 1,1-bis(2-chloroethyl)-, lies in its specific chemical structure and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
78280-37-2 |
|---|---|
Fórmula molecular |
C5H11Cl2N3O |
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)aminourea |
InChI |
InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11) |
Clave InChI |
FGTMBUMFZZYSBH-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



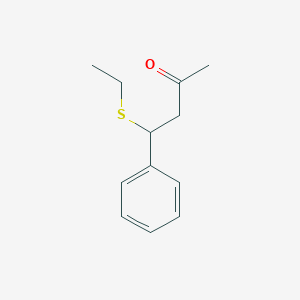


![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
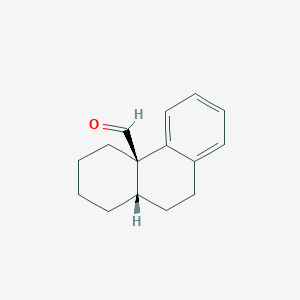
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

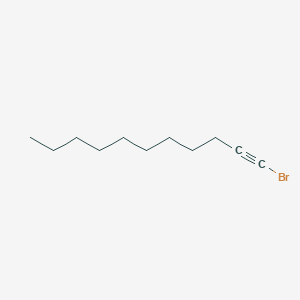
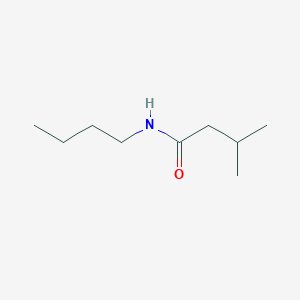


![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

